Benzenesulfonic acid, 4-(2-phenyl-5-oxazolyl)-
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Overview
Description
Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- is an organosulfur compound with the molecular formula C15H11NO4S. This compound is characterized by the presence of a benzenesulfonic acid group attached to a 2-phenyl-5-oxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- typically involves the reaction of benzenesulfonic acid derivatives with 2-phenyl-5-oxazole. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce sulfonamides. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of human neutrophil elastase, which is relevant in the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS).
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as enzyme inhibitors and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid used in the production of dyes and as a reagent in analytical chemistry.
Uniqueness
Benzenesulfonic acid,4-(2-phenyl-5-oxazolyl)- is unique due to the presence of the 2-phenyl-5-oxazole moiety, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler sulfonic acids .
Properties
CAS No. |
85284-16-8 |
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Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-(2-phenyl-1,3-oxazol-5-yl)benzenesulfonic acid |
InChI |
InChI=1S/C15H11NO4S/c17-21(18,19)13-8-6-11(7-9-13)14-10-16-15(20-14)12-4-2-1-3-5-12/h1-10H,(H,17,18,19) |
InChI Key |
GBVHQAQDPKGTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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